Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that finds applications in various fields
Mechanism of Action
Target of Action
N-Boc-Ser(Et)-ol is a derivative of the amino acid serine . The primary targets of this compound are likely to be proteins or enzymes that interact with serine in biological systems.
Mode of Action
The mode of action of N-Boc-Ser(Et)-ol involves its interaction with its targets in a manner similar to serine. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents the serine part of the molecule from reacting until the desired point in the synthesis . Once the Boc group is removed, the serine part of the molecule can interact with its target.
Action Environment
The action, efficacy, and stability of N-Boc-Ser(Et)-ol can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the Boc group can be removed under acidic conditions, which would allow the serine part of the molecule to react . Therefore, the environment in which N-Boc-Ser(Et)-ol is used can significantly impact its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of an appropriate alcohol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with an amine to produce the desired carbamate ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as a prodrug or a protective group in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester: Known for its use in the development of thalidomide-based PROTACs.
tert-Butyl (2-aminoethyl)(ethyl)carbamate: Another similar compound used in organic synthesis.
Uniqueness
Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
tert-butyl N-(1-ethoxy-3-hydroxypropan-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXIVLJZKEOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141546 | |
Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334171-67-3 | |
Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334171-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001141546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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